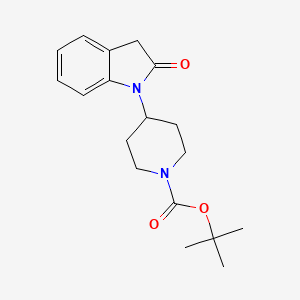

tert-Butyl 4-(2-oxoindolin-1-yl)piperidine-1-carboxylate

Overview

Description

Tert-Butyl 4-(2-oxoindolin-1-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C18H24N2O3 . It has a molecular weight of 316.39 .

Synthesis Analysis

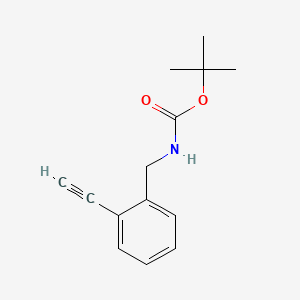

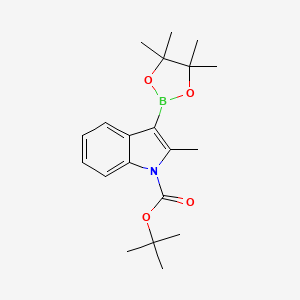

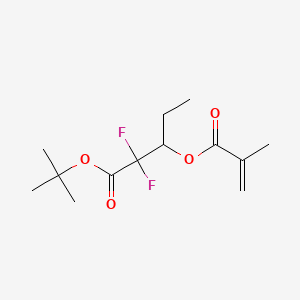

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate was achieved starting from commercially available 4-bromo-1H-indole . The process involved several steps including formylation, reduction, protection of the hydroxy group, and introduction of a formyl group . The key step was the introduction of the TBS-protected enyne side chain at the 4-position through the Horner–Wadsworth–Emmons olefination .Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring attached to a tert-butyl carboxylate group and an oxoindolinyl group .Chemical Reactions Analysis

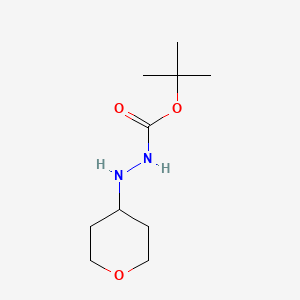

While specific chemical reactions involving this compound have not been found, the compound’s structure suggests it could undergo reactions typical of carboxylates, piperidines, and oxoindolines .Scientific Research Applications

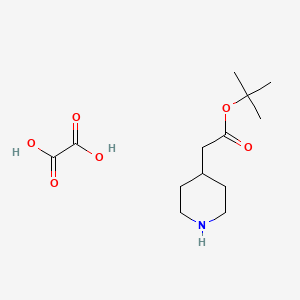

Intermediate in Crizotinib Synthesis : The compound serves as an important intermediate in the synthesis of crizotinib, a medication used to treat non-small cell lung cancer. This synthesis involves multiple steps starting with tert-butyl-4-hydroxypiperdine-1-carboxylate (D. Kong et al., 2016).

Key Intermediate in Vandetanib Synthesis : The compound acts as a key intermediate in the synthesis of Vandetanib, a medication used for the treatment of certain types of thyroid cancer. This synthesis includes acylation, sulfonation, and substitution starting from piperidin-4-ylmethanol (Min Wang et al., 2015).

Small Molecule Anticancer Drug Intermediate : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is an important intermediate for small molecule anticancer drugs. The compound was synthesized from piperidin-4-ylmethanol through several steps including nucleophilic substitution reaction, oxidation reaction, halogenation reaction, and elimination reaction (Binliang Zhang et al., 2018).

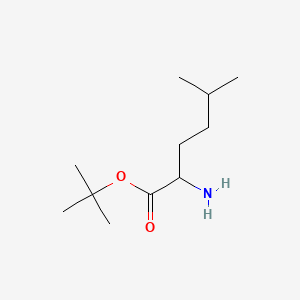

X-Ray Studies for Structural Analysis : X-ray studies have been conducted on derivatives like tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate to understand their molecular structure, which is crucial for their application in drug synthesis (C. Didierjean et al., 2004).

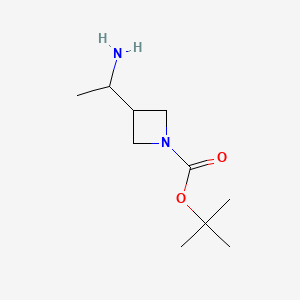

Synthesis of Piperidine Derivatives : The compound and its variants are used in the synthesis of various piperidine derivatives, which are promising synthons for the preparation of diverse biologically active compounds (A. I. Moskalenko et al., 2014).

Synthesis of Nociceptin Antagonists : Derivatives of the compound have been synthesized as intermediates for nociceptin antagonists, indicating its importance in the development of novel pharmaceuticals (H. Jona et al., 2009).

properties

IUPAC Name |

tert-butyl 4-(2-oxo-3H-indol-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3/c1-18(2,3)23-17(22)19-10-8-14(9-11-19)20-15-7-5-4-6-13(15)12-16(20)21/h4-7,14H,8-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJUTDROJPEMKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2C(=O)CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60737320 | |

| Record name | tert-Butyl 4-(2-oxo-2,3-dihydro-1H-indol-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60737320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

400797-94-6 | |

| Record name | tert-Butyl 4-(2-oxo-2,3-dihydro-1H-indol-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60737320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate](/img/structure/B592190.png)

![tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B592191.png)

![Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B592192.png)

![tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride](/img/structure/B592193.png)

![tert-Butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B592195.png)